9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC16398325
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17ClN4O |
|---|---|
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C17H17ClN4O/c1-9-7-13-15(14(23)8-9)16(11-3-5-12(18)6-4-11)22-17(20-13)19-10(2)21-22/h3-6,9,16H,7-8H2,1-2H3,(H,19,20,21) |
| Standard InChI Key | PMLANVSHZPVQJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC=C(C=C4)Cl)C(=O)C1 |
Introduction
The compound 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic molecule belonging to the triazoloquinazoline family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a fused triazole and quinazoline system with a 4-chlorophenyl substitution and methyl groups at the 2 and 6 positions. This structural motif suggests potential pharmacological properties such as antimicrobial or anticancer activity.
Structural Characteristics
The molecular structure of the compound includes:
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A tricyclic framework combining a triazole ring fused with a quinazoline core.
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A 4-chlorophenyl group attached at position 9.
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Methyl substituents at positions 2 and 6.
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A ketone functional group at position 8.
These features make the compound structurally rigid and chemically versatile for further derivatization.
Synthesis
The synthesis of triazoloquinazolines typically involves cyclization reactions starting from quinazoline derivatives. For similar compounds:
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Precursor molecules like aminobenzamides or phenacylamines are often used.
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Cyclization is achieved using reagents such as thiocarbonyldiimidazole or amyl nitrite under controlled conditions.
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Solvents like tetrahydrofuran (THF) or dioxane are employed to facilitate the reaction.
While specific synthetic pathways for this exact compound are not detailed in the available literature, analogous methods in the triazoloquinazoline family suggest efficient multi-step procedures with moderate to high yields .
Biological Activity
Triazoloquinazoline derivatives have been extensively studied for their pharmacological properties:
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Antimicrobial Activity: Compounds with similar scaffolds have shown activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal species like Candida albicans .
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Anticancer Potential: Quinazoline-based molecules are known inhibitors of tyrosine kinases and other cancer-related enzymes.
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CNS Activity: Some derivatives exhibit anxiolytic or sedative effects due to their interaction with central nervous system receptors.
The presence of a chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Analytical Data
For compounds in this class:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR spectra provide detailed structural confirmation. Chemical shifts correlate with electron density around specific nuclei.
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IR Spectroscopy: Characteristic peaks for ketones (C=O stretch) and aromatic groups (C-H stretch).
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Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight and fragmentation patterns.
Applications
This compound's unique structure makes it a candidate for:
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Drug discovery programs targeting infectious diseases or cancer.
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Development as a scaffold for combinatorial chemistry to generate libraries of bioactive molecules.
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Study as a probe in biochemical assays for receptor binding or enzyme inhibition.
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